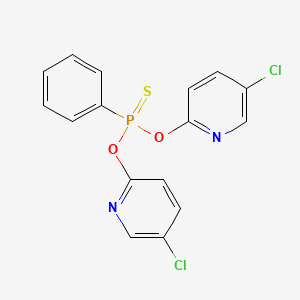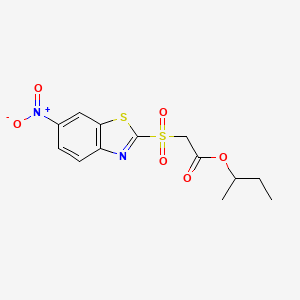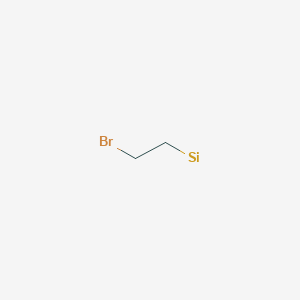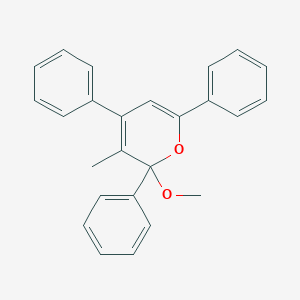
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is a chemical compound with the molecular formula C17H21NO·HCl. It is known for its unique structure, which includes two phenyl groups attached to a central carbon atom, an ethyl group, and an amino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride typically involves the reaction of benzophenone with ethylmagnesium bromide to form 1,1-diphenyl-2-ethyl-3-hydroxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,1-Diphenyl-2-ethyl-3-aminopropane
- 1,1-Diphenyl-2-ethyl-3-hydroxypropane
- 1,1-Diphenyl-2-ethyl-3-aminopropanol
Uniqueness
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
属性
| 78109-95-2 | |
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1,1-diphenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,19H,2,13,18H2,1H3;1H |
InChI 键 |
LMNLDRQNJCRGJK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

